6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Description
6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C12H11N3O2S and its molecular weight is 261.3. The purity is usually 95%.
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Mechanism of Action
- The primary target of this compound is the biological system or enzyme it interacts with. Unfortunately, specific information about the exact target remains elusive in the available literature. However, further research may uncover its precise binding partners and their roles.
- The compound likely exerts its effects through direct interactions with cellular components. These interactions could involve binding to receptors, enzymes, or other proteins.
Target of Action
Mode of Action
Pharmacokinetics
- The compound’s absorption depends on its physicochemical properties, including lipophilicity and solubility. It likely enters the bloodstream via oral or parenteral routes . Once absorbed, it distributes throughout tissues, possibly binding to plasma proteins. Enzymes in the liver or other organs metabolize the compound, converting it into metabolites. Elimination occurs primarily through renal excretion or biliary secretion .
Properties
IUPAC Name |
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-6-11(15-12(13)18-6)7-2-3-9-8(4-7)14-10(16)5-17-9/h2-4H,5H2,1H3,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNQLQLCGPLIDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC3=C(C=C2)OCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.